![molecular formula C7H6BrN3 B1268454 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 7169-96-2](/img/structure/B1268454.png)

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Vue d'ensemble

Description

Synthesis Analysis

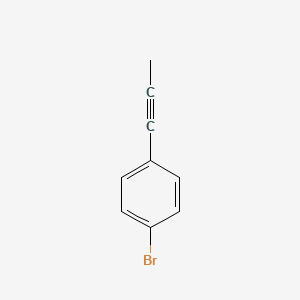

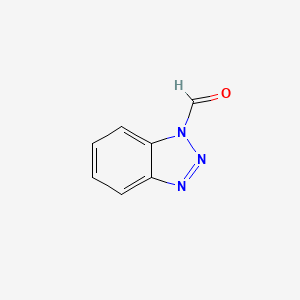

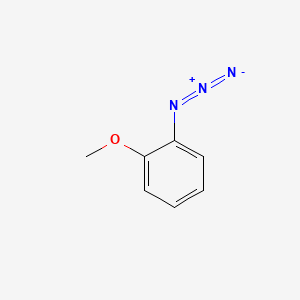

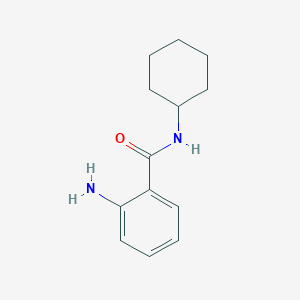

The synthesis of triazolopyridines, including 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives, can involve several strategies. One approach is the bromine-mediated oxidative cyclization of aldehyde-derived hydrazones, leading to various triazolopyridine compounds. This method allows for the preparation of halogen-functionalized triazolopyridines, which serve as versatile synthetic intermediates for further diversification through reactions like palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).

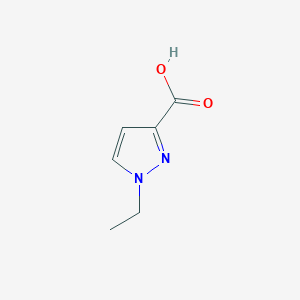

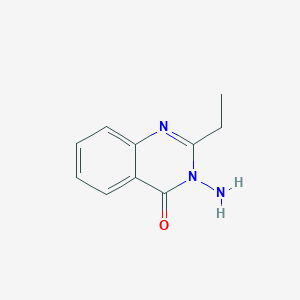

Molecular Structure Analysis

The molecular structure of triazolopyridines has been determined through techniques such as single-crystal X-ray diffraction. These analyses confirm the expected structural features of the triazolopyridine core and provide insight into the stability and reactivity of these compounds. For example, the structure of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives has been elucidated, showing the influence of substituents on the molecular conformation and stability (Dolzhenko et al., 2011).

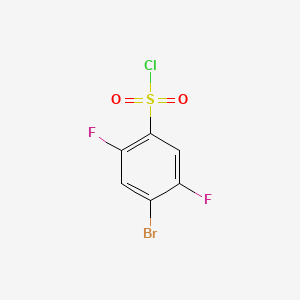

Chemical Reactions and Properties

Triazolopyridines undergo a variety of chemical reactions, reflecting their rich chemistry. These include ring rearrangements, such as the Dimroth rearrangement, and reactions under acidic or basic conditions that lead to the formation of diverse products. The presence of halogen atoms in the molecule, such as bromine, facilitates versatile synthetic transformations, enabling the introduction of different functional groups into the triazolopyridine scaffold (Tang et al., 2014).

Physical Properties Analysis

The physical properties of 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and the nature of substituents. Single-crystal X-ray diffraction studies provide valuable information on the crystal packing and intermolecular interactions, which have implications for the compound's stability and reactivity (Dolzhenko et al., 2011).

Chemical Properties Analysis

The chemical properties of triazolopyridines, including reactivity towards nucleophiles and electrophiles, are central to their chemical versatility. The halogen atoms, such as bromine, in the molecule act as reactive sites for various coupling reactions, thereby enabling the synthesis of a wide range of substituted triazolopyridines with potential applications in medicinal chemistry and material science (Tang et al., 2014).

Applications De Recherche Scientifique

-

- Triazole compounds, including triazolopyridines, show versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .

- They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

- Commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .

-

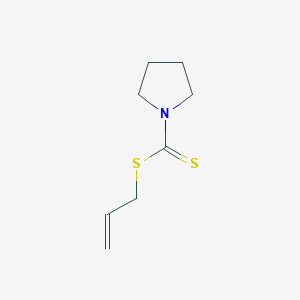

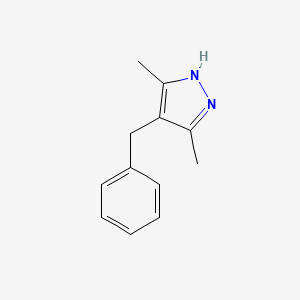

Synthesis of Triazolo[1,5-a]pyridines

- A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established .

- This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

- The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

-

- Triazolopyridine derivatives have shown antibacterial activities .

- The antibacterial activities of fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives were tested using the microbroth dilution method .

- Their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

Orientations Futures

The TP heterocycle and its derivatives, including 8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine, continue to be a focus of research in medicinal chemistry due to their versatility and potential applications in drug design . Future research may focus on exploring new synthetic methods, investigating different mechanisms of action, and developing new TP derivatives with improved properties and efficacy.

Propriétés

IUPAC Name |

8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-9-7-6(8)3-2-4-11(7)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSMVFDDWZEINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=CC=C(C2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346322 | |

| Record name | 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

CAS RN |

7169-96-2 | |

| Record name | 8-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7169-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)